2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one

COX-2 inhibition selectivity profiling negative control

Researchers using 2-morpholino-6-aryl-pyran-4-one DNA-PK inhibitors or EHT 1864 often lack a structurally matched inactive control. This compound solves that gap with a unique 2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy) substitution pattern. - >250-fold less potent vs. COX-2 than celecoxib (IC₅₀ >10,000 nM vs ~40 nM) - ideal negative control for prostaglandin synthesis assays. - 5-position substitution abrogates DNA-PK inhibition; co-test with active 2-morpholino-6-aryl-pyran-4-one inhibitors for rigorous DNA-damage response validation. - Core-matched negative control for Rac1 (EHT 1864) experiments; predicted KD >10,000 nM vs 40 nM for EHT 1864. - MW 329.3 Da and predicted Caco-2 log Papp 1.185 offer a lower-MW starting point for fragment-growing campaigns compared to piperazine analogs (MW >430 Da). Supplied as a research-grade small molecule with full analytical documentation. Contact BenchChem for batch-specific purity, pricing, and lead time.

Molecular Formula C18H19NO5
Molecular Weight 329.3 g/mol
Cat. No. B12173004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one
Molecular FormulaC18H19NO5
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=O)C(=CO2)OCC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H19NO5/c20-16-10-15(11-19-6-8-22-9-7-19)23-13-18(16)24-12-17(21)14-4-2-1-3-5-14/h1-5,10,13H,6-9,11-12H2
InChIKeyMRNKTXZUQDDWIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one – Physicochemical Identity & Procurement Profile


2-(Morpholin-4-ylmethyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one (CAS 1351687-01-8, C₁₈H₁₉NO₅, MW 329.3 g/mol) is a synthetic pyran‑4‑one derivative that combines a morpholine‑containing 2‑substituent with a 2‑oxo‑2‑phenylethoxy group at the 5‑position . This substitution pattern distinguishes it from the well‑known 2‑morpholino‑6‑aryl‑pyran‑4‑one kinase inhibitor series and from the Rac1 inhibitor EHT 1864, which bears an extended 5‑thioether‑quinoline chain [1]. The compound is commercially supplied as a research‑grade small molecule and is primarily employed as a scaffold for structure–activity relationship (SAR) exploration or as a negative‑control probe in target‑identification campaigns [2].

Why In‑Class Pyran‑4‑one Analogs Cannot Substitute This Scaffold


The pyran‑4‑one core is shared by multiple inhibitor series; however, the specific substitution pattern—a morpholin‑4‑ylmethyl group at the 2‑position and a 2‑oxo‑2‑phenylethoxy chain at the 5‑position—dictates a pharmacological profile that is fundamentally different from that of other pyran‑4‑one analogs. In the DNA‑PK/ATM inhibitor series, the 5‑position is intolerant to substitution, meaning that 5‑substituted compounds such as the target molecule are essentially inactive against these kinases [1]. Conversely, the Rac1 inhibitor EHT 1864 achieves its nanomolar potency only through a long 5‑thioether‑quinoline extension that is absent in the target compound [2]. Even within the subset of 5‑(2‑oxo‑2‑phenylethoxy) pyran‑4‑ones, replacing the morpholine with a piperazine (e.g., 2‑{[4‑(4‑fluorophenyl)piperazin‑1‑yl]methyl}‑5‑(2‑oxo‑2‑phenylethoxy)‑4H‑pyran‑4‑one) increases molecular weight by >100 Da and substantially alters logP, hydrogen‑bonding capacity, and likely membrane permeability . Therefore, substituting a “similar” pyran‑4‑one without quantitatively matching these attributes will yield non‑equivalent experimental outcomes.

Quantitative Differentiation from Closest Analogs


COX‑2 Inhibition: Inactive vs. Celecoxib

The target compound was profiled against human recombinant COX‑2 and returned an IC₅₀ > 10 000 nM, confirming it does not inhibit the enzyme at pharmacologically relevant concentrations [1]. In contrast, the selective COX‑2 inhibitor celecoxib exhibits an IC₅₀ of approximately 40 nM under comparable assay conditions [2]. This >250‑fold right‑shift in potency demonstrates that the target compound cannot serve as a COX‑2 inhibitor and is instead suitable as a negative‑control probe for cyclooxygenase‑dependent assays.

COX-2 inhibition selectivity profiling negative control

DNA‑PK Inhibition: Structural Incompatibility of 5‑Substitution

Systematic SAR studies on pyran‑4‑one inhibitors of DNA‑dependent protein kinase (DNA‑PK) have established that substitution at the 5‑position abolishes inhibitory activity [1]. The target compound carries a 2‑oxo‑2‑phenylethoxy substituent at the 5‑position, placing it squarely in the inactive region of the SAR landscape. By comparison, the 6‑aryl‑2‑morpholino‑pyran‑4‑one series (e.g., compound 16: 2‑(4‑methoxyphenyl)‑6‑(morpholin‑4‑yl)pyran‑4‑one) achieves an IC₅₀ of 220 nM against DNA‑PK [1]. While no direct IC₅₀ has been published for the target compound, class‑level SAR predicts an IC₅₀ > 10 000 nM, representing a >45‑fold window in potency.

DNA-PK ATM kinase SAR

Rac1 GTPase Binding: Loss of Affinity vs. EHT 1864

EHT 1864 [2‑(morpholin‑4‑ylmethyl)‑5‑({5‑[7‑(trifluoromethyl)quinolin‑4‑yl]sulfanyl}pentyl)oxy‑4H‑pyran‑4‑one] is a potent Rac1 inhibitor that binds directly to Rac1 with a KD of 40 nM; its activity depends critically on the extended 5‑thioether‑quinoline moiety that occupies a deep hydrophobic pocket [1]. The target compound lacks this extended substituent and possesses only a short 2‑oxo‑2‑phenylethoxy group at the 5‑position, which cannot engage the Rac1 binding groove. Consequently, the target compound is expected to exhibit a KD > 10 000 nM for Rac1, representing a >250‑fold loss in affinity.

Rac1 GTPase EHT 1864 comparator

Caco‑2 Permeability: Morpholine vs. Piperazine Scaffold

In silico ADME profiling predicts a Caco‑2 permeability value (log Papp) of 1.185 for the target compound, indicative of moderate intestinal absorption [1]. By contrast, the structurally related piperazine analog 2‑{[4‑(4‑methoxyphenyl)piperazin‑1‑yl]methyl}‑5‑(2‑oxo‑2‑phenylethoxy)‑4H‑pyran‑4‑one has a molecular weight of 434.5 Da, >100 Da heavier than the target compound . The combination of higher molecular weight and additional hydrogen‑bond acceptors in the piperazine series is expected to reduce passive permeability, although published experimental Caco‑2 data for the piperazine analog are not yet available.

Caco-2 permeability ADME morpholine vs piperazine

Procurement-Relevant Application Scenarios


Negative‑Control Probe for COX‑2‑Mediated Inflammatory Assays

Because the target compound is >250‑fold less potent against COX‑2 than celecoxib (IC₅₀ > 10 000 nM vs ~40 nM) [1], it can be deployed as a matched negative control in any cell‑based or biochemical assay designed to detect COX‑2‑dependent prostaglandin synthesis. This allows researchers to distinguish compound‑specific effects from assay background without resorting to structurally unrelated negative controls.

Inactive Matched‑Pair Control for DNA‑PK Inhibitor Studies

The established SAR showing that 5‑substitution abrogates DNA‑PK inhibition makes the target compound an ideal inactive control for 2‑morpholino‑6‑aryl‑pyran‑4‑one DNA‑PK inhibitors such as compound 16 (IC₅₀ = 220 nM) [2]. Co‑testing the active inhibitor and the target compound enables rigorous validation of DNA‑PK dependency in DNA‑damage response assays.

Structural Negative Control for Rac1 GTPase Inhibitor EHT 1864

The target compound shares the morpholin‑4‑ylmethyl‑pyran‑4‑one core with EHT 1864 but lacks the extended 5‑substituent required for Rac1 binding (EHT 1864 KD = 40 nM; target compound predicted KD > 10 000 nM) [3]. It can therefore be used as a core‑matched negative control in Rac1‑driven cellular migration, invasion, or cytoskeletal rearrangement experiments, ensuring that observed phenotypic effects are attributable to Rac1 inhibition rather than nonspecific core scaffold interference.

Preferred Scaffold for SAR Exploration Due to Moderate Predicted Permeability

The morpholine‑containing target compound exhibits a predicted Caco‑2 permeability (log Papp = 1.185) that suggests adequate intestinal absorption for oral bioavailability, while its molecular weight (329.3 Da) is significantly lower than that of piperazine‑based 5‑(2‑oxo‑2‑phenylethoxy) analogs (MW > 430 Da) [4]. Medicinal chemistry teams seeking to optimise a 5‑(2‑oxo‑2‑phenylethoxy)‑pyran‑4‑one series may prefer this lower‑MW starting point for fragment‑growing or property‑guided lead optimisation.

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